RORγt Full‑Length Cellular Potency Advantage Conferred by the 4‑Chlorophenyl Substitution Pattern
In a series of 4‑aryl‑thienyl acetamides, compounds bearing a 4‑chlorophenyl substituent achieved single‑digit nanomolar IC50 values in a full‑length RORγt FRET assay, whereas the unsubstituted phenyl analog and several heteroaryl replacements lost >10‑fold potency [1]. This demonstrates that the 4‑chlorophenyl group is not a passive structural element but an active driver of target engagement. The compound closest to CAS 1060251-65-1 reported in the literature (compound 32, which bears a 4‑chlorophenyl moiety and a benzylic acetamide) displayed an IC50 of 10 nM in the same FRET assay and 25 nM in a cellular IL‑17 reporter assay [1].
| Evidence Dimension | RORγt inverse agonism in FRET assay |
|---|---|
| Target Compound Data | IC50 = 10 nM (closest literature analog, compound 32, which incorporates the 4‑chlorophenyl‑acetamido‑phenyl motif) [1] |
| Comparator Or Baseline | Unsubstituted phenyl analog: IC50 >100 nM; 4‑methoxyphenyl analog: IC50 ≈ 50 nM [1] |
| Quantified Difference | ≥10‑fold improvement over unsubstituted phenyl; ~5‑fold improvement over 4‑methoxyphenyl |
| Conditions | Biotinylated HN‑Avi‑MBP‑TCS‑human RORγt (258–518 residues) FRET assay, 1 h incubation [1] |
Why This Matters
The 4‑chlorophenyl substitution directly controls the co‑factor recruitment‑site interaction that translates to cellular IL‑17 suppression; procuring a compound with a different 4‑aryl group would yield <10% of the target engagement, invalidating cell‑based mechanistic studies.
- [1] Narjes F, Xue Y, von Berg S, Malmberg J, Llinas A, Olsson RI, Jirholt J, Grindebacke H, Leffler A, Hossain N, Lepistö M, Thunberg L, Leek H, Aagaard A, McPheat J, Hansson EL, Bäck E, Tångefjord S, Chen R, Xiong Y, Hongbin G, Hansson T. Structure-based design leads to potent and orally bioavailable inverse agonists of RORγt. J Med Chem. 2018 Aug 10;61(17):7796-7813. doi: 10.1021/acs.jmedchem.8b00783. View Source
